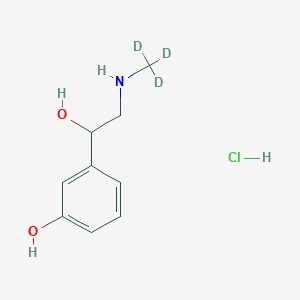
rac Phenylephrine-d3 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac Phenylephrine-d3 Hydrochloride: is a deuterium-labeled form of phenylephrine hydrochloride. It is a selective alpha-1 adrenergic receptor agonist used primarily as a decongestant. The compound is often utilized in research due to its stable isotope labeling, which allows for precise tracking in various biological and chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac Phenylephrine-d3 Hydrochloride involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents in the reaction process. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure the selective incorporation of deuterium .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production is carried out under strict quality control measures to meet the standards required for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: : rac Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired modification but generally involve controlled temperatures and pH levels .
Major Products Formed: : The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes, while reduction reactions can yield alcohol derivatives .
Applications De Recherche Scientifique
rac Phenylephrine-d3 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the movement and transformation of phenylephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of phenylephrine-containing products
Mécanisme D'action
rac Phenylephrine-d3 Hydrochloride exerts its effects by acting as an agonist at alpha-1 adrenergic receptors. This interaction leads to vasoconstriction, which reduces blood flow to certain areas and decreases congestion. The compound’s mechanism of action involves the activation of intracellular signaling pathways that result in the contraction of smooth muscle cells in blood vessels .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to rac Phenylephrine-d3 Hydrochloride include phenylephrine hydrochloride, epinephrine, and norepinephrine. These compounds share similar structures and mechanisms of action but differ in their pharmacokinetic properties and specific applications .
Uniqueness: : The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in research studies. This makes it particularly valuable in studies requiring accurate measurement of metabolic pathways and drug interactions .
Propriétés
Formule moléculaire |
C9H14ClNO2 |
|---|---|
Poids moléculaire |
206.68 g/mol |
Nom IUPAC |
3-[1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/i1D3; |
Clé InChI |
OCYSGIYOVXAGKQ-NIIDSAIPSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl |
SMILES canonique |
CNCC(C1=CC(=CC=C1)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















